3,4',7-Trihydroxyflavone

Description

3,7,4'-Trihydroxyflavone has been reported in Erythrina fusca, Anthyllis vulneraria, and other organisms with data available.

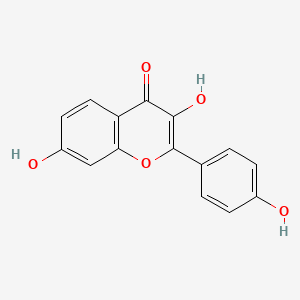

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWHQJYOOCRPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174249 | |

| Record name | Flavone, 3,7,4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4',7-Trihydroxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2034-65-3 | |

| Record name | 3,4′,7-Trihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavone, 3,7,4'-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 3,7,4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,4'-TRIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDB76C6V7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4',7-Trihydroxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310 °C | |

| Record name | 3,4',7-Trihydroxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Flavonoid Fisetin (3,4',7-Trihydroxyflavone): A Technical Guide to Its Natural Sources, Isolation, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetin, chemically known as 3,4',7-Trihydroxyflavone, is a naturally occurring flavonol that has garnered significant scientific interest for its diverse pharmacological activities. As a potent antioxidant, anti-inflammatory, and senolytic agent, fisetin presents a promising therapeutic candidate for a range of age-related diseases, neurodegenerative disorders, and cancers. This technical guide provides a comprehensive overview of the principal botanical sources of fisetin, detailed methodologies for its extraction and purification, and an in-depth exploration of the key signaling pathways it modulates. The information is curated to support research and development efforts in harnessing the therapeutic potential of this multifaceted flavonoid.

Natural Sources of 3,4',7-Trihydroxyflavone (Fisetin)

Fisetin is found in a variety of plants, though its concentration can vary significantly depending on the species, part of the plant, and growing conditions. While many common fruits and vegetables contain fisetin, certain botanical sources are particularly rich in this compound, making them ideal for extraction and purification.

Table 1: Quantitative Analysis of Fisetin in Various Natural Sources

| Natural Source | Plant Part | Fisetin Concentration (µg/g of dry weight) | Reference |

| Strawberry (Fragaria ananassa) | Fruit | 160 | [1][2] |

| Smoketree (Cotinus coggyria) | Heartwood | High (primary commercial source) | [3] |

| Japanese Wax Tree (Rhus succedanea) | Stems and Heartwood | High | [3] |

| Apple (Malus domestica) | Peel | Yield of 67.3% from extract | [4] |

| Persimmon (Diospyros kaki) | Fruit | Present | |

| Grapes (Vitis vinifera) | Fruit | Present | |

| Onion (Allium cepa) | Bulb | Present | |

| Cucumber (Cucumis sativus) | Fruit | Present | |

| Acacia Species (Acacia greggii, Acacia berlandieri) | Heartwood | Notable amounts | |

| Parrot Tree (Butea frondosa) | - | Significant botanical source |

Isolation and Purification of Fisetin

The extraction and purification of fisetin are crucial for obtaining a high-purity compound suitable for research and pharmaceutical applications. The chosen methodology often depends on the source material and the desired scale of production.

Laboratory-Scale Isolation from Strawberries

This protocol is suitable for obtaining smaller quantities of fisetin for analytical and in vitro studies.

Experimental Protocol:

-

Sample Preparation: Fresh strawberries are freeze-dried and ground into a fine powder.

-

Solvent Extraction: The strawberry powder is macerated in a methanol/water solution (80:20 v/v) for 24-72 hours at room temperature in the dark. The solvent is renewed every 24 hours.

-

Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant material. The solvent is then evaporated from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is dissolved in distilled water and subjected to liquid-liquid extraction with chloroform. Fisetin partitions into the chloroform layer.

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

The fisetin-enriched chloroform fraction is evaporated to dryness and redissolved in methanol.

-

The solution is injected into a preparative HPLC system equipped with a C18 column.

-

A mobile phase gradient of methanol and water is used for elution.

-

The eluate is monitored at a wavelength of 360 nm, and the fraction corresponding to the fisetin peak is collected.

-

The solvent is evaporated from the collected fraction to yield purified fisetin.

-

Industrial-Scale Isolation from Cotinus coggyria (Smoketree)

This protocol is a generalized method for the commercial production of fisetin from woody biomass.

Experimental Protocol:

-

Raw Material Preparation: The dried heartwood of Cotinus coggyria is chipped and pulverized into a coarse powder.

-

Alkaline Extraction: The powdered wood is soaked in a saturated solution of limewater (calcium hydroxide) at room temperature to aid in the extraction of phenolic compounds.

-

Filtration and Neutralization: The extract is filtered, and the pH is adjusted to neutral (pH 7) with an acid like hydrochloric acid.

-

Macroporous Resin Adsorption Chromatography:

-

The neutralized extract is passed through a macroporous adsorbent resin column, where fisetin and other flavonoids bind.

-

The column is washed with water to remove impurities.

-

The adsorbed flavonoids are eluted with an ethanol-water solution (e.g., 60-70% ethanol).

-

-

Crystallization and Purification:

-

Ethanol is recovered from the eluate under reduced pressure, and the concentrated solution is allowed to stand to promote the crystallization of crude fisetin.

-

The crude crystals are filtered and redissolved in a sodium carbonate solution.

-

Further purification is achieved through liquid-liquid extractions with solvents such as n-butanol and ethyl acetate.

-

The aqueous phase is acidified to precipitate the purified fisetin, which is then collected, washed, and dried.

-

Signaling Pathways Modulated by Fisetin

Fisetin exerts its diverse biological effects by modulating several key intracellular signaling pathways. A thorough understanding of these mechanisms is essential for designing experiments and interpreting research findings.

Anti-Inflammatory Signaling Pathways

Fisetin has demonstrated potent anti-inflammatory properties by targeting multiple cascades involved in the inflammatory response.

Neuroprotective Signaling Pathways

Fisetin exhibits significant neuroprotective effects by activating pro-survival pathways and mitigating oxidative stress.

Conclusion

3,4',7-Trihydroxyflavone (fisetin) is a promising natural compound with a well-documented presence in various botanical sources. The methodologies for its isolation and purification are well-established, enabling the acquisition of high-purity material for research and development. The multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation and neuroprotection, underscore its therapeutic potential. This technical guide provides a foundational resource for scientists and drug development professionals to further explore and capitalize on the beneficial properties of fisetin.

References

An In-Depth Technical Guide to 3,4',7-Trihydroxyflavone: Isomers, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4',7-Trihydroxyflavone, a flavonoid of significant interest in pharmacological research. Due to the existence of two primary isomers with the same molecular formula but different hydroxylation patterns, this document will address both compounds to ensure clarity and completeness for research and development purposes.

Chemical Identity and Structure

A critical point of clarification is the existence of two distinct isomers under the general name "3,4',7-Trihydroxyflavone". Their distinct chemical structures and CAS numbers are outlined below.

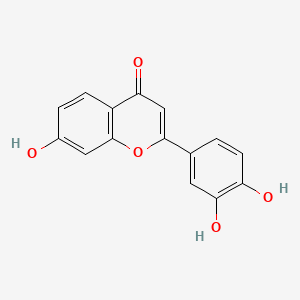

| Common Name | IUPAC Name | CAS Number | Chemical Structure |

| 3,4',7-Trihydroxyflavone | 3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | 2034-65-3 |  |

| 3',4',7-Trihydroxyflavone | 2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | 2150-11-0 |  |

It is imperative for researchers to specify the CAS number in their work to avoid ambiguity. This guide will henceforth distinguish between the two isomers.

Synthesis Protocols

The synthesis of these trihydroxyflavones generally proceeds via the oxidative cyclization of a corresponding chalcone precursor. Below is a detailed, representative experimental protocol.

General Synthesis Workflow

Caption: General workflow for the synthesis of trihydroxyflavones.

Experimental Protocol: Synthesis of 3,7,4'-Trihydroxyflavone (CAS 2034-65-3)

This protocol is adapted from established methods for flavone synthesis.

Step 1: Synthesis of 2',4'-dihydroxy-4-methoxychalcone

-

To a solution of 2,4-dihydroxyacetophenone (1.52 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (50 mL), a solution of potassium hydroxide (5.6 g, 100 mmol) in water (10 mL) is added dropwise with stirring at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 24-48 hours until the reaction is complete (monitored by TLC).

-

The mixture is then poured into ice-cold water (200 mL) and acidified with dilute HCl.

-

The precipitated chalcone is filtered, washed with water until neutral, and dried. Recrystallization from ethanol yields the pure chalcone.

Step 2: Oxidative Cyclization to form 7-hydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one

-

The chalcone from Step 1 (2.7 g, 10 mmol) is dissolved in a mixture of dimethyl sulfoxide (DMSO) (50 mL).

-

A catalytic amount of iodine (0.25 g, 1 mmol) is added to the solution.

-

The mixture is heated at 120-130 °C for 2-4 hours.

-

After cooling, the reaction mixture is poured into a saturated solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated flavone is filtered, washed with water, and dried.

Step 3: Demethylation to yield 3,4',7-Trihydroxyflavone

-

The flavone from Step 2 is treated with a demethylating agent such as hydrobromic acid in acetic acid or boron tribromide in dichloromethane.

-

The reaction mixture is refluxed for several hours, with progress monitored by TLC.

-

Upon completion, the mixture is cooled and poured into ice water to precipitate the final product.

-

The solid is filtered, washed, and purified by column chromatography or recrystallization to yield pure 3,4',7-Trihydroxyflavone.

Biological Activities and Quantitative Data

Both isomers exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent.

Quantitative Data Summary

| Compound | Biological Activity | Assay | IC₅₀ / EC₅₀ | Reference |

| 3',4',7-Trihydroxyflavone (CAS 2150-11-0) | Antioxidant (DPPH radical scavenging) | DPPH Assay | 2.2 µM | [1] |

| Antioxidant (Peroxynitrite scavenging) | Cell-free assay | 5.78 µM | [1] | |

| Antioxidant (Total ROS reduction) | Rat kidney homogenate | 3.9 µM | [1] | |

| Anti-inflammatory (COX-1 inhibition) | Enzyme inhibition assay | 36.7 µM | [1] | |

| Anti-inflammatory (NO suppression in 2D macrophages) | Griess Assay | 26.7 µM | [2] | |

| Anti-inflammatory (NO suppression in 3D macrophages) | Griess Assay | 48.6 µM | ||

| c-Src Kinase Inhibition | Kinase Assay | 20.9 µM | ||

| 3,4',7-Trihydroxyflavone (CAS 2034-65-3) | Antioxidant (Radical scavenging) | DPPH Assay | Data not consistently reported, but expected to be active. | |

| Anti-inflammatory | Various | Data not consistently reported, but expected to be active based on structural similarity to other flavones. |

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve the test compound (3',4',7-Trihydroxyflavone) and a positive control (e.g., ascorbic acid) in methanol to prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the test compound or standard solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the sample.

Nitric Oxide (NO) Production Assay in Macrophages (Anti-inflammatory Activity)

Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production is calculated.

Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways.

Anti-inflammatory Signaling of 3',4',7-Trihydroxyflavone

Studies have shown that 3',4',7-Trihydroxyflavone can modulate inflammatory responses through pathways including the IL-17, TNF, and JAK-STAT signaling cascades.

Caption: Putative anti-inflammatory signaling pathway of 3',4',7-Trihydroxyflavone.

Putative Signaling Pathways for 3,4',7-Trihydroxyflavone

Based on the known activities of structurally similar flavonoids like apigenin and fisetin, 3,4',7-Trihydroxyflavone is likely to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways.

Caption: Hypothesized signaling pathways modulated by 3,4',7-Trihydroxyflavone.

Conclusion

3,4',7-Trihydroxyflavone and its isomer, 3',4',7-Trihydroxyflavone, are promising natural compounds with demonstrated antioxidant and anti-inflammatory activities. This guide provides essential technical information to support further research into their therapeutic potential. Accurate identification through CAS numbers is crucial for reproducible and comparable studies. The provided protocols and pathway diagrams offer a foundational framework for investigating the synthesis and biological mechanisms of these valuable flavonoids.

References

- 1. Fisetin, a 3,7,3',4'-Tetrahydroxyflavone Inhibits the PI3K/Akt/mTOR and MAPK Pathways and Ameliorates Psoriasis Pathology in 2D and 3D Organotypic Human Inflammatory Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of 3,4',7-Trihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of the naturally occurring flavonoid, 3,4',7-Trihydroxyflavone. Drawing from in vitro studies, this document details the compound's mechanisms of action, presents quantitative data on its efficacy, outlines experimental protocols for replication and further investigation, and visualizes the key signaling pathways involved. The evidence presented herein positions 3,4',7-Trihydroxyflavone as a promising candidate for further research and development in the field of anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential health benefits, including their anti-inflammatory activities. Among these, 3,4',7-Trihydroxyflavone has emerged as a compound of interest due to its demonstrated ability to modulate key inflammatory pathways. This guide synthesizes the current scientific knowledge on the anti-inflammatory effects of 3,4',7-Trihydroxyflavone.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory and antioxidant activities of 3,4',7-Trihydroxyflavone have been quantified in various in vitro models. The following tables summarize the key findings, providing a clear comparison of its potency.

Table 1: Inhibitory Concentration (IC50) Values of 3,4',7-Trihydroxyflavone

| Parameter | Cell Model | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) Suppression (2D) | RAW264.7 Macrophages | 26.7 | [1] |

| Nitric Oxide (NO) Suppression (3D) | RAW264.7 Macrophages | 48.6 | [1] |

| ROS-Scavenging Capacity | 2.71 | [1] | |

| c-Src Binding | 20.9 | [1] |

Table 2: Effect of 3,4',7-Trihydroxyflavone on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Mediator | Cell Model | Concentration of 3,4',7-Trihydroxyflavone (µM) | Effect | Reference |

| Interleukin-1β (IL-1β) gene expression | 2D & 3D | 60 | Downregulated to baseline | [1] |

| Interleukin-6 (IL-6) gene expression | 2D & 3D | 60 | Downregulated to baseline | |

| Tumor Necrosis Factor-α (TNF-α) gene expression | 2D | 60 | ~66% suppression | |

| Tumor Necrosis Factor-α (TNF-α) gene expression | 3D | 60 | No significant suppression | |

| Inducible Nitric Oxide Synthase (iNOS) protein expression | 3D | 60 | ~30% attenuation of inhibitory efficacy compared to 2D | |

| Cyclooxygenase-2 (COX-2) protein expression | 2D | 60 | ~35% decrease | |

| Cyclooxygenase-2 (COX-2) protein expression | 3D | 60 | No significant decrease |

Mechanisms of Action: Signaling Pathway Modulation

3,4',7-Trihydroxyflavone exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. In lipopolysaccharide (LPS)-stimulated microglial cells, 3,4',7-Trihydroxyflavone has been shown to inhibit neuroinflammatory responses.

Inhibition of the JNK/STAT1 Pathway

A crucial mechanism of action for 3,4',7-Trihydroxyflavone is the inhibition of the c-Jun N-terminal kinase (JNK) and Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathways. Upon stimulation with LPS or interferon-γ (IFN-γ), the phosphorylation of JNK and STAT1 is a critical step leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO). 3,4',7-Trihydroxyflavone significantly inhibits the phosphorylation of JNK, which in turn suppresses the phosphorylation of STAT1. This targeted inhibition of the JNK-STAT1 axis is a key contributor to the anti-neuroinflammatory effects of the compound. It is noteworthy that in these studies, 3,4',7-Trihydroxyflavone did not significantly affect the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK).

Modulation of Other Inflammatory Pathways

Transcriptomic analysis in RAW264.7 macrophages has revealed that 7,3´,4´-Trihydroxyflavone also exerts its anti-inflammatory activities through the IL-17 and TNF signaling pathways. Furthermore, it has been implicated in the modulation of the JAK-STAT pathway through its binding to c-Src.

Caption: Mechanism of 3,4',7-Trihydroxyflavone Action

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of 3,4',7-Trihydroxyflavone.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of 3,4',7-Trihydroxyflavone for a specified time (e.g., 4 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL or 1 µg/mL) for a designated period (e.g., 20-24 hours).

Caption: Experimental Workflow

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a purple azo dye, the absorbance of which is proportional to the nitrite concentration.

-

Procedure:

-

Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add an equal volume of Griess reagent (a mixture of 0.5% sulfanilamide, 0.05% N-(1-naphthyl) ethylenediamine dihydrochloride, and 2.5% phosphoric acid) to each supernatant sample.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay measures the intracellular production of ROS.

-

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

After treatment, wash the cells with a buffered saline solution (e.g., PBS).

-

Incubate the cells with a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.

-

Wash the cells to remove excess DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530-535 nm, respectively.

-

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.

-

Procedure:

-

Follow the manufacturer's instructions for the specific ELISA kit being used.

-

Typically, this involves coating the plate with a capture antibody, blocking non-specific binding sites, adding standards and samples, incubating with a detection antibody, adding an enzyme conjugate, adding a substrate, and stopping the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations based on a standard curve.

-

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling proteins, in cell lysates.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., p-JNK, JNK, p-STAT1, STAT1). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Procedure:

-

Prepare total protein or nuclear/cytoplasmic extracts from treated cells.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The available evidence strongly supports the anti-inflammatory potential of 3,4',7-Trihydroxyflavone. Its ability to inhibit the production of key inflammatory mediators such as NO, ROS, and pro-inflammatory cytokines, coupled with its targeted modulation of the JNK/STAT1 signaling pathway, makes it a compelling candidate for further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this promising natural compound in the management of inflammatory diseases. Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of 3,4',7-Trihydroxyflavone.

References

3,4',7-Trihydroxyflavone potential as a COX-1 inhibitor

An In-Depth Technical Guide on the Potential of 3,4',7-Trihydroxyflavone as a COX-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,4',7-trihydroxyflavone, a flavonoid compound, and its potential as a selective inhibitor of cyclooxygenase-1 (COX-1). The information presented herein is intended to be a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction to Cyclooxygenase-1 (COX-1)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme responsible for the conversion of arachidonic acid into prostanoids, such as prostaglandins and thromboxanes.[1] There are two primary isoforms of this enzyme, COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[3][4][5] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. While both isoforms catalyze the same reaction, their differential expression and physiological roles make them distinct therapeutic targets. The inhibition of COX-1 is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs), but this non-selective inhibition can lead to gastrointestinal side effects. Therefore, the development of selective COX-1 inhibitors is a subject of ongoing research.

3,4',7-Trihydroxyflavone: A Flavonoid of Interest

3,4',7-Trihydroxyflavone is a flavonoid compound that has demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. Flavonoids, as a class of compounds, are known to interact with the arachidonic acid cascade and some have been shown to inhibit COX enzymes. Notably, 3,4',7-trihydroxyflavone has been identified as an inhibitor of COX-1.

Quantitative Data on COX-1 Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

| Compound | Target Enzyme | IC50 (μM) | Reference |

| 3,4',7-Trihydroxyflavone | COX-1 | 36.37 | |

| (-)-Catechin | COX-1 | 1.4 | |

| Resveratrol | COX | 1.1 | |

| Ibuprofen | COX-1 | 13 | |

| Naproxen | COX-1 | 8.7 | |

| Mofezolac | COX-1 | 0.0079 | |

| Ketorolac | COX-1 | 0.02 | |

| Meclofenamate | COX-1 | 0.04 |

Experimental Protocols for COX-1 Inhibition Assays

The determination of a compound's COX-1 inhibitory activity can be performed using various in vitro assay methods. These assays generally involve incubating the purified enzyme with the test compound before the addition of the substrate, arachidonic acid. The enzyme's activity is then determined by measuring the production of prostaglandins or the consumption of a substrate.

General Protocol for a Colorimetric COX-1 Inhibitor Screening Assay

This protocol is based on the principles of commercially available colorimetric inhibitor screening kits.

1. Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0.

-

Heme Cofactor: Prepare a 100 μM solution of hematin.

-

Enzyme: Use purified ovine or human recombinant COX-1.

-

Inhibitor: Dissolve 3,4',7-trihydroxyflavone and reference inhibitors in an appropriate solvent (e.g., DMSO).

-

Colorimetric Substrate: Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Substrate: Prepare a solution of arachidonic acid.

2. Assay Procedure:

-

To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 enzyme (for inhibitor and 100% activity wells) or buffer (for background wells).

-

Add the test inhibitor (3,4',7-trihydroxyflavone) or a reference inhibitor to the designated "inhibitor" wells. Add the vehicle solvent to the "100% initial activity" and "background" wells.

-

Incubate the plate for a specified period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the colorimetric substrate solution followed by the arachidonic acid solution to all wells.

-

Incubate the plate for a short duration (e.g., 2-5 minutes) at the controlled temperature.

-

Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Activity of control - Activity of test) / Activity of control ] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the central role of COX-1 in the production of prostaglandins and thromboxanes.

Caption: Arachidonic acid cascade showing COX-1 inhibition.

Experimental Workflow

The following diagram outlines the key steps in a typical in vitro COX-1 inhibitor screening assay.

Caption: Workflow for a COX-1 inhibitor screening assay.

Discussion and Future Directions

The available data indicates that 3,4',7-trihydroxyflavone possesses inhibitory activity against COX-1, with a reported IC50 of 36.37 μM. While this demonstrates a potential for this compound to modulate COX-1 activity, it is important to consider this value in the context of other known COX-1 inhibitors. For instance, established NSAIDs like ketorolac and mofezolac exhibit significantly lower IC50 values, indicating much higher potency.

Further research is warranted to fully elucidate the therapeutic potential of 3,4',7-trihydroxyflavone. Key areas for future investigation include:

-

Selectivity Profiling: It is crucial to determine the selectivity of 3,4',7-trihydroxyflavone for COX-1 over COX-2. A high degree of selectivity is often a desirable characteristic for minimizing off-target effects.

-

Mechanism of Inhibition: Studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would provide valuable insights into the compound's interaction with the enzyme's active site. Molecular docking studies could also be employed to predict the binding mode of 3,4',7-trihydroxyflavone within the COX-1 active site.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of derivatives of 3,4',7-trihydroxyflavone could lead to the identification of more potent and selective COX-1 inhibitors.

-

In Vivo Efficacy and Safety: Ultimately, the therapeutic potential of this compound will need to be assessed in relevant animal models to evaluate its anti-inflammatory and analgesic effects, as well as its safety profile, particularly concerning gastrointestinal toxicity.

Conclusion

3,4',7-Trihydroxyflavone has been identified as a modest inhibitor of COX-1. While its potency may not match that of some established NSAIDs, its flavonoid structure presents an interesting scaffold for further investigation and optimization. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to build upon in their exploration of 3,4',7-trihydroxyflavone and other flavonoids as potential modulators of the cyclooxygenase pathway. Continued research in this area may lead to the development of novel anti-inflammatory agents with improved therapeutic profiles.

References

- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 2. partone.litfl.com [partone.litfl.com]

- 3. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]

- 4. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

The Flavonoid 3,4',7-Trihydroxyflavone: A Deep Dive into its In Vitro Anticancer Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',7-Trihydroxyflavone, a naturally occurring flavonoid commonly known as Fisetin, has garnered significant attention in oncological research due to its potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer effects of Fisetin, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its impact on key cellular signaling pathways.

Data Presentation: Cytotoxic and Pro-Apoptotic Effects

The cytotoxic potential of 3,4',7-Trihydroxyflavone has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of exposure.

Table 1: IC50 Values of 3,4',7-Trihydroxyflavone in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |

| Cervical Cancer | HeLa | 50 | 48 |

| Lung Cancer | A549 | 214.47 | 48 |

| Lung Cancer (Cisplatin-Resistant) | A549-CR | 320.42 | 48 |

| Leukemia | HL-60 | 45 | 72 |

| Epidermoid Carcinoma | A431 | 50 | 48 |

| Osteosarcoma | MG-63 | 18 | Not Specified |

| Endometrial Cancer | Hec1A | ~80 | Not Specified |

| Endometrial Cancer | KLE | >100 | Not Specified |

Fisetin's cytotoxic activity is primarily attributed to its ability to induce apoptosis, or programmed cell death. The extent of apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Table 2: Apoptosis Induction by 3,4',7-Trihydroxyflavone in Cancer Cell Lines

| Cell Line | Fisetin Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) (Early + Late) |

| HeLa | 20 | 48 | 16.71 |

| HeLa | 30 | 48 | 20.02 |

| HeLa | 50 | 48 | 23.71[1][2] |

| A431 | 5 | 48 | 8.2 |

| A431 | 10 | 48 | 12.7 |

| A431 | 20 | 48 | 16.5 |

| A431 | 40 | 48 | 19.2[3] |

| MG-63 | 9 | Not Specified | 8.94 |

| MG-63 | 18 | Not Specified | 18.8 |

| MG-63 | 36 | Not Specified | 40.7[4] |

Furthermore, Fisetin has been shown to disrupt the cell cycle, predominantly causing an arrest in the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

Table 3: G2/M Cell Cycle Arrest Induced by 3,4',7-Trihydroxyflavone

| Cell Line | Fisetin Concentration (µM) | Treatment Time (hours) | Cells in G2/M Phase (%) |

| HeLa | 20 | 48 | 30.9 |

| HeLa | 30 | 48 | 36.2 |

| HeLa | 50 | 48 | 56.2[1] |

| A431 | 20 | 48 | Increased from baseline |

| Endometrial (KLE) | 100 | 12 | 44.8 |

| Endometrial (Hec1A) | 100 | 12 | 45.9 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 3,4',7-Trihydroxyflavone for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with 3,4',7-Trihydroxyflavone at the desired concentrations and for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: After treatment with 3,4',7-Trihydroxyflavone, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

3,4',7-Trihydroxyflavone exerts its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer. Fisetin has been shown to inhibit this pathway.

Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.

By inhibiting PI3K, Akt, and mTOR, Fisetin effectively blocks downstream signaling that promotes cell proliferation and survival, thereby contributing to its anticancer effects.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Fisetin has been shown to modulate the activity of key MAPK members, including ERK, JNK, and p38.

Caption: Fisetin modulates the MAPK signaling pathway.

Fisetin's differential effects on the MAPK pathway, inhibiting the pro-proliferative ERK signaling while activating the pro-apoptotic JNK and p38 pathways, highlight its multi-faceted mechanism of action in cancer cells.

Experimental Workflow

The overall workflow for investigating the in vitro anticancer effects of 3,4',7-Trihydroxyflavone is summarized below.

Caption: Experimental workflow for studying Fisetin's anticancer effects.

Conclusion

3,4',7-Trihydroxyflavone (Fisetin) demonstrates significant in vitro anticancer activity against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, G2/M cell cycle arrest, and the modulation of critical cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK cascades. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this promising natural compound in cancer treatment.

References

- 1. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fisetin inhibits growth, induces G2/M arrest and apoptosis of human epidermoid carcinoma A431 cells: Role of mitochondrial membrane potential disruption and consequent caspases activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Human Metabolites of 3,4',7-Trihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted human metabolism of 3,4',7-trihydroxyflavone, a naturally occurring flavonol.[1] Due to a lack of direct human studies on this specific flavonoid, this document extrapolates likely metabolic pathways based on extensive research into structurally similar and well-characterized dietary flavonoids. The guide outlines anticipated Phase I and Phase II metabolic transformations, the significant role of the gut microbiota, and detailed experimental protocols for the identification and quantification of flavonoid metabolites in human biological matrices. All quantitative data from analogous compounds are summarized in structured tables, and key metabolic and experimental workflows are visualized using diagrams. This guide serves as a foundational resource for researchers and professionals in drug development and nutritional science investigating the biotransformation and physiological effects of 3,4',7-trihydroxyflavone.

Introduction

3,4',7-Trihydroxyflavone, also known as 5-deoxykaempferol, is a flavonoid belonging to the flavonol subclass.[1] Flavonoids are a diverse group of polyphenolic compounds found in various plant-based foods and are of significant interest due to their potential health benefits. The biological activity of any xenobiotic, including flavonoids, is intrinsically linked to its metabolic fate within the human body. Metabolism, occurring primarily in the liver and intestines, modifies the structure of these compounds, affecting their bioavailability, bioactivity, and excretion.

This guide will focus on the predicted metabolic pathways of 3,4',7-trihydroxyflavone in humans. In the absence of direct quantitative data for this compound, we will draw upon the well-established metabolic pathways of structurally related and extensively studied flavonoids such as quercetin, kaempferol, and daidzein.

Predicted Metabolic Pathways

The metabolism of flavonoids in humans is broadly categorized into Phase I and Phase II reactions, primarily occurring in the liver, with significant contributions from the gut microbiota.

Phase I Metabolism

Phase I reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, preparing the molecule for Phase II conjugation. For flavonoids that are already hydroxylated, Phase I metabolism may be less extensive than Phase II. Potential Phase I reactions for 3,4',7-trihydroxyflavone include:

-

Hydroxylation: Addition of hydroxyl groups to the flavonoid backbone.

-

Demethylation: While 3,4',7-trihydroxyflavone itself does not have methoxy groups, this pathway is relevant for many dietary flavonoids and can be catalyzed by CYP enzymes.

Phase II Metabolism

Phase II metabolism is the major pathway for the biotransformation of flavonoids in humans.[2] It involves the conjugation of the flavonoid or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. The primary Phase II reactions for flavonoids are:

-

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The addition of a sulfate group, catalyzed by sulfotransferases (SULTs).

-

Methylation: The addition of a methyl group, catalyzed by catechol-O-methyltransferase (COMT).

Based on studies of similar flavonoids, it is highly probable that 3,4',7-trihydroxyflavone undergoes extensive glucuronidation and sulfation at its hydroxyl groups.

Gut Microbiota Metabolism

The gut microbiota plays a crucial role in the metabolism of dietary flavonoids. Many flavonoids exist in food as glycosides, which are often too large and polar to be absorbed in the small intestine. Gut bacteria can hydrolyze these glycosidic bonds, releasing the aglycone (like 3,4',7-trihydroxyflavone) for absorption. Furthermore, the gut microbiota can perform ring fission of the flavonoid structure, breaking it down into smaller phenolic compounds that can be absorbed and further metabolized by the host. For the isoflavone daidzein, gut bacteria are responsible for its metabolism to equol and O-desmethylangolensin (O-DMA).[3][4]

Quantitative Data on Analogous Flavonoid Metabolites

Direct quantitative data for the human metabolites of 3,4',7-trihydroxyflavone are not currently available in the scientific literature. The Human Metabolome Database lists 3,4',7-trihydroxyflavone as "Expected but not Quantified". Therefore, the following tables summarize quantitative data from human studies on structurally similar flavonoids to provide a reference for expected metabolite concentrations.

Table 1: Plasma Concentrations of Quercetin Metabolites in Humans After Oral Ingestion

| Metabolite | Dose of Quercetin | Cmax (µM) | Tmax (h) | Reference |

| Quercetin-3'-sulfate | 50 mg | 0.2 - 1.0 | 0.5 - 1.0 | General literature |

| Quercetin-3-glucuronide | 50 mg | 0.1 - 0.8 | 0.5 - 1.0 | General literature |

| Isorhamnetin-3-glucuronide | 50 mg | 0.05 - 0.3 | 0.5 - 1.0 | General literature |

Table 2: Urinary Excretion of Flavonoid Metabolites in Humans

| Flavonoid Administered | Metabolite(s) Measured | Percentage of Dose Excreted in Urine (24h) | Reference |

| Quercetin | Total quercetin metabolites | 0.5 - 5.0% | General literature |

| Daidzein | Equol and O-DMA | Varies significantly between individuals (equol producers vs. non-producers) |

Note: The data in these tables are illustrative and compiled from various sources on flavonoid metabolism. Actual values can vary significantly based on the individual's metabolism, gut microbiota composition, the food matrix, and the specific analytical methods used.

Experimental Protocols

The identification and quantification of flavonoid metabolites in human biological fluids typically involve sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.

Sample Preparation

Objective: To extract flavonoid metabolites from plasma or urine and remove interfering substances.

Protocol for Plasma:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol for Urine:

-

Dilution: Dilute the urine sample (e.g., 1:10) with the initial mobile phase containing an internal standard. This "dilute-and-shoot" approach is often sufficient for urine samples.

-

Enzymatic Hydrolysis (Optional): To measure total aglycone concentrations, an enzymatic hydrolysis step using β-glucuronidase and sulfatase can be performed prior to analysis to cleave the conjugated moieties.

-

Centrifugation/Filtration: Centrifuge or filter the diluted sample to remove any particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Objective: To separate, identify, and quantify the flavonoid metabolites.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with two solvents is common:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run to elute the analytes.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

-

Column Temperature: Maintained at around 40°C to ensure reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for flavonoids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting a specific precursor ion (the molecular ion of the metabolite) and a specific product ion (a fragment of the precursor ion). This highly selective technique provides excellent sensitivity and minimizes interference from the biological matrix.

-

Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

-

Visualizations

Predicted Metabolic Pathways of 3,4',7-Trihydroxyflavone

Caption: Predicted metabolic pathways of 3,4',7-Trihydroxyflavone in humans.

Experimental Workflow for Flavonoid Metabolite Analysis

Caption: A typical experimental workflow for the analysis of flavonoid metabolites.

Conclusion

While direct human metabolic data for 3,4',7-trihydroxyflavone is currently lacking, a robust predictive framework can be established based on the extensive knowledge of the metabolism of other dietary flavonoids. It is anticipated that 3,4',7-trihydroxyflavone is extensively metabolized in humans through Phase II conjugation reactions, namely glucuronidation and sulfation, with potential minor contributions from Phase I oxidation. The gut microbiota is also expected to play a significant role in its biotransformation. The experimental protocols outlined in this guide provide a solid foundation for future research aimed at definitively identifying and quantifying the human metabolites of 3,4',7-trihydroxyflavone. Such studies are essential for a comprehensive understanding of its bioavailability, bioactivity, and potential health effects.

References

- 1. Human Metabolome Database: Showing metabocard for 3,4',7-Trihydroxyflavone (HMDB0034004) [hmdb.ca]

- 2. Absorption, metabolism and health effects of dietary flavonoids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gut bacterial metabolism of the soy isoflavone daidzein: exploring the relevance to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of 3,4',7-Trihydroxyflavone in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4',7-Trihydroxyflavone is a flavonoid with potential therapeutic properties. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method for its quantification in plasma is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3,4',7-Trihydroxyflavone in human plasma. The method is highly sensitive and has been validated according to the general principles outlined in the FDA guidance for bioanalytical method validation.[1][2][3]

Experimental

Materials and Reagents

-

3,4',7-Trihydroxyflavone reference standard

-

Apigenin (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Waters BEH C8 (2.1 x 50 mm, 1.7 µm) or equivalent[4]

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions were optimized for the analysis of 3,4',7-Trihydroxyflavone and the internal standard, Apigenin.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Waters BEH C8 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 20% B to 95% B in 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min |

| Total Run Time | 5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | 3,4',7-Trihydroxyflavone | Apigenin (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) m/z | 271.0 | 271.0 |

| Product Ion (Q3) m/z | 153.0 | 119.0 |

| Dwell Time (ms) | 100 | 100 |

| Declustering Potential (DP) | 80 V | 85 V |

| Collision Energy (CE) | 35 eV | 40 eV |

| Entrance Potential (EP) | 10 V | 10 V |

| Collision Cell Exit Potential (CXP) | 12 V | 14 V |

Note: The fragmentation of flavonoids often involves cleavage of the C-ring, providing characteristic product ions.[5]

Sample Preparation

A simple protein precipitation method was employed for the extraction of 3,4',7-Trihydroxyflavone and the IS from plasma.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (Apigenin, 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (80% A, 20% B).

-

Inject 5 µL onto the LC-MS/MS system.

Method Validation

The method was validated according to FDA guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, and stability.

Table 3: Summary of Method Validation Results

| Parameter | Result | Acceptance Criteria |

| Linearity | ||

| Calibration Range | 1 - 1000 ng/mL | r² ≥ 0.99 |

| Correlation Coefficient (r²) | > 0.995 | |

| Accuracy & Precision | ||

| Intra-day (n=6) | Accuracy: 95.2 - 104.5% Precision (CV): ≤ 8.7% | Accuracy: 85-115% Precision (CV): ≤ 15% |

| Inter-day (n=18 over 3 days) | Accuracy: 93.8 - 106.1% Precision (CV): ≤ 10.2% | Accuracy: 85-115% Precision (CV): ≤ 15% |

| Recovery | ||

| Extraction Recovery | 88.5 - 94.2% | Consistent and reproducible |

| Stability | ||

| Bench-top (6 hours) | Stable (± 10% of nominal) | ± 15% of nominal |

| Freeze-thaw (3 cycles) | Stable (± 11% of nominal) | ± 15% of nominal |

| Long-term (-80 °C, 30 days) | Stable (± 9% of nominal) | ± 15% of nominal |

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of 3,4',7-Trihydroxyflavone and Apigenin (IS) and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50% methanol to prepare working standards at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards: Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate working standard solution to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Medium QC (75 ng/mL), and High QC (750 ng/mL).

Protocol 3: Sample Analysis

-

Arrange the samples in the autosampler in the following order: blank, zero standard (blank + IS), calibration curve standards, QC samples, and unknown plasma samples.

-

Initiate the LC-MS/MS analysis using the conditions specified in Tables 1 and 2.

-

Process the acquired data using appropriate software (e.g., Analyst, MassLynx) to determine the peak area ratios of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Quantify the concentration of 3,4',7-Trihydroxyflavone in the QC and unknown samples from the calibration curve.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of 3,4',7-Trihydroxyflavone.

Caption: Key parameters for bioanalytical method validation based on FDA guidelines.

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of 3,4',7-Trihydroxyflavone in human plasma. The simple protein precipitation extraction and short chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic and other drug development studies. The method has been validated following established regulatory guidelines to ensure data integrity.

References

- 1. labs.iqvia.com [labs.iqvia.com]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. Validated LC-MS/MS method for the determination of 3-Hydroxflavone and its glucuronide in blood and bioequivalent buffers: Application to pharmacokinetic, absorption, and metabolism studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Permeability Assay for 3,4',7-Trihydroxyflavone using Caco-2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting the oral absorption of chemical compounds. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of various transporters. This application note provides a detailed protocol for assessing the intestinal permeability of 3,4',7-Trihydroxyflavone, a flavonoid with potential biological activities, using the Caco-2 cell model. The protocol covers cell culture, monolayer integrity assessment, transport experiments, and analytical quantification.

Key Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| Caco-2 Cell Line | ATCC | HTB-37 |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Non-Essential Amino Acids (NEAA) | Gibco | 11140050 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Transwell® Permeable Supports (12-well, 0.4 µm pore size) | Corning | 3401 |

| Hank's Balanced Salt Solution (HBSS) | Gibco | 14025092 |

| HEPES Buffer (1 M) | Gibco | 15630080 |

| D-Glucose | Sigma-Aldrich | G8270 |

| 3,4',7-Trihydroxyflavone | Cayman Chemical | 10005593 |

| Lucifer Yellow CH, Dipotassium Salt | Sigma-Aldrich | L0144 |

| Propranolol (High Permeability Control) | Sigma-Aldrich | P0884 |

| Atenolol (Low Permeability Control) | Sigma-Aldrich | A7655 |

| Dimethyl Sulfoxide (DMSO), HPLC Grade | Sigma-Aldrich | D2650 |

| Acetonitrile, HPLC Grade | Fisher Scientific | A998-4 |

| Formic Acid, LC-MS Grade | Fisher Scientific | A117-50 |

Experimental Protocols

Caco-2 Cell Culture and Maintenance

Caco-2 cells are cultured in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is changed every 2-3 days, and cells are subcultured when they reach 80-90% confluency. For permeability studies, cells between passages 35 and 45 are recommended to ensure consistent characteristics.[1]

Seeding Cells on Transwell® Inserts

For permeability assays, Caco-2 cells are seeded on the apical side of Transwell® inserts at a density of approximately 8 x 10^4 cells/cm².[1] The cells are then cultured for 19-21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[1] The culture medium in both the apical and basolateral compartments should be replaced every other day for the first 14 days and daily thereafter.[1]

Assessment of Caco-2 Monolayer Integrity

The integrity of the Caco-2 cell monolayer is crucial for obtaining reliable permeability data. This is assessed by two methods: Transepithelial Electrical Resistance (TEER) measurement and the paracellular flux of Lucifer Yellow.

TEER is a non-invasive method to measure the electrical resistance across the cell monolayer, which reflects the tightness of the tight junctions.

Protocol:

-

Equilibrate the Caco-2 monolayers in pre-warmed transport buffer (HBSS supplemented with 25 mM D-glucose and 10 mM HEPES, pH 7.4) for 30 minutes at 37°C.

-

Measure the TEER of each Transwell® insert using a voltohmmeter with "chopstick" electrodes.

-

Measure the TEER of a blank insert (without cells) to subtract the background resistance.

-

Calculate the net TEER value (in Ω·cm²) using the following formula: Net TEER (Ω·cm²) = (TEER_monolayer - TEER_blank) x Surface Area of the insert (cm²)

-

Monolayers with TEER values ≥ 300 Ω·cm² are considered suitable for permeability experiments.

Lucifer Yellow is a fluorescent dye that has very low permeability across cell membranes and is therefore used to assess the integrity of the paracellular pathway.

Protocol:

-

After the transport experiment with 3,4',7-Trihydroxyflavone, wash the monolayers twice with pre-warmed transport buffer.

-

Add 100 µM Lucifer Yellow in transport buffer to the apical compartment and fresh transport buffer to the basolateral compartment.

-

Incubate the plate at 37°C for 1 hour on an orbital shaker.

-

Collect a sample from the basolateral compartment and measure the fluorescence (Excitation: 485 nm, Emission: 530 nm).

-

Calculate the apparent permeability (Papp) of Lucifer Yellow. A Papp value of < 1.0 x 10⁻⁶ cm/s is indicative of a tight monolayer.

Permeability Assay of 3,4',7-Trihydroxyflavone

This protocol describes the bidirectional transport of 3,4',7-Trihydroxyflavone across the Caco-2 monolayer to determine both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) permeability.

Preparation of Test Compound: A stock solution of 3,4',7-Trihydroxyflavone is prepared in DMSO. The final concentration of the test compound in the transport buffer should be determined based on its solubility and cytotoxicity. A starting concentration of 100 µM is often used for flavonoids, provided it is not cytotoxic. The final DMSO concentration in the transport buffer should be kept below 1% to avoid affecting monolayer integrity.

Transport Experiment Protocol:

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

-

Equilibrate the monolayers in transport buffer for 30 minutes at 37°C.

-

For A-B transport: Add the transport buffer containing 3,4',7-Trihydroxyflavone to the apical compartment and fresh transport buffer to the basolateral compartment.

-

For B-A transport: Add the transport buffer containing 3,4',7-Trihydroxyflavone to the basolateral compartment and fresh transport buffer to the apical compartment.

-

Include high permeability (Propranolol) and low permeability (Atenolol) controls in parallel.

-

Incubate the plates at 37°C for 2 hours on an orbital shaker.

-

At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

Sample Analysis and Data Calculation

The concentration of 3,4',7-Trihydroxyflavone in the collected samples is quantified using a validated HPLC-UV or LC-MS/MS method.

Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

-

A is the surface area of the permeable support (cm²).

-

C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).

Efflux Ratio (ER) Calculation: The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters.

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps. Most flavonoids exhibit an efflux ratio between 0.8 and 1.5, suggesting passive diffusion as the primary transport mechanism.

Data Presentation

Table 1: Experimental Parameters for Caco-2 Permeability Assay

| Parameter | Value |

| Cell Line | Caco-2 (ATCC HTB-37) |

| Passages Used | 35-45 |

| Seeding Density | 8 x 10⁴ cells/cm² |

| Culture Duration | 19-21 days |

| Transwell® Insert Pore Size | 0.4 µm |

| Acceptable TEER Value | ≥ 300 Ω·cm² |

| Acceptable Lucifer Yellow Papp | < 1.0 x 10⁻⁶ cm/s |

| Test Compound Concentration | 100 µM (or non-toxic concentration) |

| Incubation Time | 2 hours |

| Transport Buffer | HBSS with 25 mM Glucose, 10 mM HEPES, pH 7.4 |

Table 2: Expected Permeability of 3,4',7-Trihydroxyflavone and Control Compounds

| Compound | Expected Papp (A-B) (x 10⁻⁶ cm/s) | Expected Efflux Ratio | Primary Transport Mechanism |

| 3,4',7-Trihydroxyflavone | To be determined | To be determined | Likely Passive Diffusion |

| Propranolol (High Permeability) | > 10 | ~1 | Passive Diffusion |

| Atenolol (Low Permeability) | < 1 | ~1 | Paracellular Diffusion |

| Apigenin (Comparator) | < 20 (Medium Permeability) | ~1.5 | Passive Diffusion |

| Kaempferol (Comparator) | ~1.17 | ~1 | Passive Diffusion |

Visualization of Experimental Workflow and Signaling Pathways

Caption: Figure 1: Caco-2 Permeability Assay Workflow

Caption: Figure 2: Potential Transport Mechanisms of Flavonoids

References

Application Notes and Protocols: MTT Assay for Cytotoxicity of 3,4',7-Trihydroxyflavone

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle